Cas no 874804-08-7 (3,5-Difluoro-2-methoxybenzonitrile)

3,5-Difluoro-2-methoxybenzonitrile is a fluorinated aromatic nitrile compound with a methoxy substituent, offering unique reactivity and selectivity in synthetic chemistry applications. Its molecular structure, featuring electron-withdrawing fluorine atoms and an electron-donating methoxy group, makes it a versatile intermediate for pharmaceuticals, agrochemicals, and advanced material synthesis. The compound’s high purity and stability under standard conditions ensure reliable performance in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its distinct substitution pattern allows for precise functionalization, enabling the development of complex molecular architectures. Suitable for research and industrial use, 3,5-Difluoro-2-methoxybenzonitrile is a valuable building block in organic synthesis.
3,5-Difluoro-2-methoxybenzonitrile structure
874804-08-7 structure
Product Name:3,5-Difluoro-2-methoxybenzonitrile
CAS No:874804-08-7
MF:C8H5F2NO
MW:169.128208875656
MDL:MFCD06409085
CID:93103
PubChem ID:17750687
Update Time:2025-10-21

3,5-Difluoro-2-methoxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 3,5-Difluoro-2-methoxybenzonitrile
    • 3,5-Difluoro-2-methoxybenzonitrile (ACI)
    • CL8176
    • MFCD06409085
    • AKOS005255180
    • DB-031596
    • DTXSID901296097
    • CS-0313120
    • SCHEMBL25207032
    • PS-8722
    • 874804-08-7
    • MDL: MFCD06409085
    • Inchi: 1S/C8H5F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,1H3
    • InChI Key: KLLHADSUBMEYEL-UHFFFAOYSA-N
    • SMILES: N#CC1C(OC)=C(F)C=C(F)C=1

Computed Properties

  • Exact Mass: 169.03400
  • Monoisotopic Mass: 169.03392011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.27
  • Melting Point: 33-36℃
  • Boiling Point: 254.5±35.0 °C at 760 mmHg
  • Flash Point: 107.7±25.9 °C
  • Refractive Index: 1.485
  • PSA: 33.02000
  • LogP: 1.84508

3,5-Difluoro-2-methoxybenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3,5-Difluoro-2-methoxybenzonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:874804-08-7)3,5-Difluoro-2-methoxybenzonitrile
Order Number:A21162
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):282.0/541.0
Email:sales@amadischem.com

Additional information on 3,5-Difluoro-2-methoxybenzonitrile

3,5-Difluoro-2-methoxybenzonitrile (CAS No: 874804-08-7) Professional Introduction

3,5-Difluoro-2-methoxybenzonitrile, also known by its CAS number 874804-08-7, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemicals. This compound is characterized by its unique structure, which includes a benzonitrile core substituted with fluorine atoms at the 3 and 5 positions and a methoxy group at the 2 position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in the synthesis of various bioactive compounds.

Recent studies have highlighted the potential of 3,5-Difluoro-2-methoxybenzonitrile as an intermediate in the development of novel herbicides. Researchers have demonstrated that this compound exhibits excellent selectivity towards specific weeds while maintaining low toxicity to crops. This finding has significant implications for sustainable agriculture, as it could reduce the reliance on broad-spectrum herbicides that often harm non-target species. The fluorine atoms in the structure play a crucial role in enhancing the compound's stability and bioavailability, which are critical factors for its effectiveness in agricultural applications.

In addition to its agricultural applications, 3,5-Difluoro-2-methoxybenzonitrile has shown promise in medicinal chemistry. Several research groups have explored its potential as a lead compound for developing treatments against various diseases, including cancer and infectious diseases. The methoxy group at the 2 position contributes to the molecule's ability to interact with biological targets, such as enzymes and receptors, making it a versatile scaffold for drug design. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with high accuracy, further accelerating its development as a therapeutic agent.

The synthesis of 3,5-Difluoro-2-methoxybenzonitrile involves a multi-step process that typically begins with the preparation of a suitable benzene derivative. The introduction of fluorine atoms and the methoxy group requires precise control over reaction conditions to ensure high yields and purity. Modern synthetic methodologies, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have significantly improved the efficiency of this process. These techniques not only reduce production time but also minimize waste, aligning with green chemistry principles.

The physicochemical properties of 3,5-Difluoro-2-methoxybenzonitrile have been extensively characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry. These studies have provided valuable insights into its molecular structure and reactivity. For instance, the presence of electron-withdrawing groups like fluorine atoms increases the electrophilicity of the benzonitrile ring, making it more susceptible to nucleophilic attacks during chemical reactions. This property is exploited in various synthetic pathways to construct complex molecules with desired functionalities.

From an environmental perspective, understanding the fate and transport of 3,5-Difluoro-2-methoxybenzonitrile in natural systems is crucial for assessing its potential impact on ecosystems. Recent environmental studies have shown that this compound undergoes rapid degradation under aerobic conditions due to its susceptibility to microbial action. However, further research is needed to evaluate its long-term persistence in different environmental compartments and its potential bioaccumulation in aquatic organisms.

In conclusion, 3,5-Difluoro-2-methoxybenzonitrile (CAS No: 874804-08-7) is a versatile compound with diverse applications across multiple industries. Its unique chemical structure and favorable physicochemical properties make it an invaluable tool for researchers in pharmaceuticals and agrochemicals. As ongoing studies continue to uncover new insights into its biological activity and environmental behavior, this compound is poised to play an increasingly important role in addressing global challenges related to health and food security.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:874804-08-7)3,5-Difluoro-2-methoxybenzonitrile
A21162
Purity:99%/99%
Quantity:25g/100g
Price ($):282.0/541.0
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